molecular formula C16H16FNO2 B268549 4-fluoro-N-(2-isopropoxyphenyl)benzamide

4-fluoro-N-(2-isopropoxyphenyl)benzamide

Cat. No.: B268549
M. Wt: 273.3 g/mol
InChI Key: DOFVLRGWEHRTQB-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-isopropoxyphenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzoyl group and a 2-isopropoxyphenyl moiety attached to the amide nitrogen. The structural flexibility of benzamides allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties. This article compares 4-fluoro-N-(2-isopropoxyphenyl)benzamide with structurally related compounds, focusing on synthesis, spectral data, crystallography, and bioactivity.

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

4-fluoro-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19)

InChI Key

DOFVLRGWEHRTQB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

4-Fluoro-N-(4-Fluorophenyl)Benzamide
  • Structure : Differs in the substituent position; the amide nitrogen is linked to a 4-fluorophenyl group instead of 2-isopropoxyphenyl.
  • Silylation studies using N,O-bis(trimethylsilyl) acetamide (BSA) revealed trans/cis isomerism in silylated derivatives, highlighting reactivity differences .
4-Fluoro-N-(2-Methoxyphenyl)-2-Methylbenzamide
  • Structure : Features a 2-methoxy substituent and an additional methyl group on the benzamide ring.
  • Impact : The methoxy group’s electron-donating nature may increase solubility, while steric hindrance from the methyl group could affect binding interactions. Safety data indicate moderate handling risks, suggesting substituents influence toxicity profiles .
2-Isopropoxy-N-[4-(4-Morpholinylsulfonyl)Phenyl]Benzamide
  • Structure : Retains the 2-isopropoxy group but attaches it to the benzamide’s benzene ring instead of the amide-linked phenyl group.
  • This contrasts with the target compound’s simpler substitution pattern, which may favor metabolic stability .
Spectral Data
  • IR Spectroscopy :
    • C=O stretches in benzamides appear at ~1663–1682 cm⁻¹, while C=S vibrations in thiocarbamates occur at ~1243–1258 cm⁻¹ .
    • Absence of νS-H bands (~2500–2600 cm⁻¹) in 1,2,4-triazoles confirms thione tautomer dominance .
  • NMR :
    • ¹H-NMR of analogs like TD-1b (a pyridone-bearing benzamide) shows distinct shifts for aromatic protons (δ 10.31 ppm for amide NH) .

Crystallographic and Computational Insights

4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)Benzamide
  • Crystal Structure: Monoclinic space group P21/n with lattice parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å. Hydrogen bonding (N–H···O, O–H···O) forms a 3D framework, enhancing thermal stability .
  • DFT Analysis : HOMO-LUMO energy gaps (~4.3 eV) suggest moderate reactivity, correlating with observed pharmacological activities .
Comparison with Halogenated Analogs
  • 4-Chloro-N-(2,6-Dichlorophenyl)Benzamide : Crystallographic studies reveal planar benzamide cores and halogen-dependent packing motifs, contrasting with fluorine’s smaller size and weaker intermolecular interactions .
Anti-Inflammatory and Anticancer Potential
  • 4-Fluoro-N-Indan-2-yl Benzamide : Shows efficacy in cardiovascular diseases (e.g., hypertension, angina) due to structural rigidity from the indan group .
  • 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)Benzamide : Exhibits anti-inflammatory and anticancer properties attributed to isoindoline and benzamide moieties .
EGFR Inhibition
  • 4-Fluoro-N-(4-(3-(Trifluoromethyl)Phenoxy)Pyrimidin-5-yl)Benzamide: A potent EGFR inhibitor, highlighting the role of fluorine in enhancing binding affinity .

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